6-[(Propan-2-yl)amino]hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Propan-2-yl)amino]hexanenitrile is a chemical compound with the molecular formula C9H18N2 It is an organic compound that contains both an amine group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Propan-2-yl)amino]hexanenitrile can be achieved through several methods. One common method involves the reaction of 6-bromohexanenitrile with isopropylamine. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
6-Bromohexanenitrile+Isopropylamine→this compound+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Propan-2-yl)amino]hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
6-[(Propan-2-yl)amino]hexanenitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Propan-2-yl)amino]hexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanenitrile: Similar structure but lacks the isopropyl group.
Hexanenitrile: Contains only the nitrile group without the amine substitution.
Isopropylamine: Contains the isopropyl group but lacks the nitrile group.
Uniqueness
6-[(Propan-2-yl)amino]hexanenitrile is unique due to the presence of both the isopropyl group and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
86047-76-9 |
---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
6-(propan-2-ylamino)hexanenitrile |
InChI |
InChI=1S/C9H18N2/c1-9(2)11-8-6-4-3-5-7-10/h9,11H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
KEAIUVMLVZJKOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.